4-Amino-3-(trifluoromethyl)phenol
Overview
Description
The compound 4-Amino-3-(trifluoromethyl)phenol is a fluorinated aromatic compound that serves as a building block for various chemical syntheses. It is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenol ring. This structure is a key feature in the synthesis of polyimides and other polymers, which are noted for their exceptional thermal stability, mechanical properties, and solubility in organic solvents .
Synthesis Analysis
The synthesis of related fluorinated aromatic diamine monomers involves coupling reactions and reduction processes. For instance, the monomer 9FTPBA is synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Similarly, other related monomers are synthesized through chemical imidization routes with various aromatic tetracarboxylic dianhydrides . These synthetic routes are crucial for producing high-performance materials with specific desired properties.
Molecular Structure Analysis
The molecular structure of 4-Amino-3-(trifluoromethyl)phenol derivatives is characterized by the presence of electron-withdrawing trifluoromethyl groups, which influence the electronic properties of the molecule. The crystal structures of related compounds, such as 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol, have been determined by single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding that stabilizes the structures .
Chemical Reactions Analysis
The chemical reactivity of 4-Amino-3-(trifluoromethyl)phenol derivatives includes their ability to form Schiff bases, which exhibit broad-spectrum antimicrobial and antidiabetic activities . Additionally, the interaction studies with human DNA suggest the potential of these synthetic compounds as anticancer agents . The reactivity of these compounds is also demonstrated in the synthesis of fluorinated polyimides, where they react with dianhydrides to form high-performance polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 4-Amino-3-(trifluoromethyl)phenol are remarkable. The fluorinated polyimides synthesized from related monomers exhibit high thermal stability, with glass transition temperatures ranging from 223 to 269 °C and decomposition temperatures above 500 °C . They also possess excellent mechanical properties, low dielectric constants, low water uptake, and good solubility in polar organic solvents . These properties make them suitable for applications in electronics, aerospace, and other high-performance material sectors.
Scientific Research Applications
General Uses
“4-Amino-3-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H6F3NO . It is used in the synthesis of polymers and monomers .
Application in Agrochemicals and Pharmaceuticals
Specific Scientific Field
This compound finds its application in the field of agrochemical and pharmaceutical industries .
Comprehensive and Detailed Summary of the Application
Trifluoromethylpyridines, which can be synthesized using “4-Amino-3-(trifluoromethyl)phenol”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
Results or Outcomes Obtained
Currently, the major use of trifluoromethylpyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Use in Synthesis of Polymers and Monomers
“4-Amino-3-(trifluoromethyl)phenol” is used in the synthesis of polymers and monomers . Polymers and monomers are fundamental components in materials science and are used in the production of a wide variety of materials, from plastics and elastomers to adhesives and coatings.
Use in Synthesis of Diaryl Ether
“4-Amino-3-(trifluoromethyl)phenol” was used in the synthesis of diaryl ether . Diaryl ethers are a class of organic compounds that are commonly used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Use in Synthesis of Polymers and Monomers
“4-Amino-3-(trifluoromethyl)phenol” is used in the synthesis of polymers and monomers . Polymers and monomers are fundamental components in materials science and are used in the production of a wide variety of materials, from plastics and elastomers to adhesives and coatings.
Use in Synthesis of Diaryl Ether
“4-Amino-3-(trifluoromethyl)phenol” was used in the synthesis of diaryl ether . Diaryl ethers are a class of organic compounds that are commonly used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-amino-3-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORRYOXJWMUREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563073 | |
Record name | 4-Amino-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(trifluoromethyl)phenol | |
CAS RN |
445-04-5 | |
Record name | 4-Amino-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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